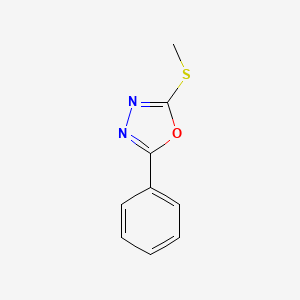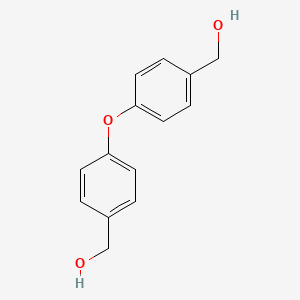
1,4-Pentanediol, (4S)-
Overview
Description
1,4-Pentanediol, (4S)-, also known as (4S)-1,4-Pentanediol, is a chiral diol with the molecular formula C5H12O2. It is a versatile compound used in various industrial applications, particularly in the production of polymers, resins, and plasticizers. Its unique structure and properties make it an important building block in the chemical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Pentanediol can be synthesized through several methods, including the catalytic hydrogenation of levulinic acid and γ-valerolactone. One common method involves the use of copper chromite as a catalyst under high hydrogen pressure and elevated temperatures . Another method involves the catalytic conversion of furfural using a combination of Amberlyst-15 and Ru-FeOx/AC catalysts .
Industrial Production Methods: Industrial production of 1,4-Pentanediol typically involves the hydrogenation of biomass-derived levulinic acid or its derivatives, such as alkyl levulinate and γ-valerolactone. The process requires high-pressure hydrogenation and the use of metal catalysts to achieve high yields and selectivity .
Chemical Reactions Analysis
1,4-Pentanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: 1,4-Pentanediol can be oxidized to produce 1,4-pentanedione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1,4-pentanediol from its corresponding ketone or aldehyde using reducing agents like sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions include 1,4-pentanedione, esters, and ethers, depending on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-Pentanediol involves its ability to undergo various chemical transformations, making it a versatile intermediate in chemical synthesis. Its molecular targets and pathways include the catalytic hydrogenation of carbonyl compounds and the formation of esters and ethers through substitution reactions . The compound’s reactivity is influenced by the presence of functional groups and the specific catalysts used in the reactions.
Comparison with Similar Compounds
1,4-Pentanediol can be compared with other similar diols, such as 1,5-pentanediol, 1,2-pentanediol, and 2,4-pentanediol. These compounds share similar chemical properties but differ in their molecular structures and reactivity:
1,5-Pentanediol: Similar to 1,4-Pentanediol but with the hydroxyl groups positioned at the first and fifth carbon atoms.
1,2-Pentanediol: Has hydroxyl groups at the first and second carbon atoms, making it more reactive in certain chemical reactions.
2,4-Pentanediol: Features hydroxyl groups at the second and fourth carbon atoms.
1,4-Pentanediol’s unique position of hydroxyl groups at the first and fourth carbon atoms makes it particularly suitable for specific industrial applications, such as the production of biodegradable polymers and environmentally friendly materials .
Properties
CAS No. |
24347-57-7 |
|---|---|
Molecular Formula |
C5H12O2 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
(4S)-pentane-1,4-diol |
InChI |
InChI=1S/C5H12O2/c1-5(7)3-2-4-6/h5-7H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
GLOBUAZSRIOKLN-YFKPBYRVSA-N |
SMILES |
CC(CCCO)O |
Isomeric SMILES |
C[C@@H](CCCO)O |
Canonical SMILES |
CC(CCCO)O |
boiling_point |
202.0 °C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4,5-Dihydro-2h-benzo[g]indazole](/img/structure/B3188822.png)

